molecular formula C10H11ClN2O4 B4695112 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide CAS No. 5349-26-8

2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide

Cat. No. B4695112
CAS RN: 5349-26-8
M. Wt: 258.66 g/mol
InChI Key: LFBYANZCVJLDQF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and water.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes involves the selective binding of the probe to the active site of PTPs. This binding induces a conformational change in the probe, resulting in the emission of fluorescence. The intensity of the fluorescence is directly proportional to the activity of the PTP, allowing for the quantification of PTP activity in biological samples.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for the study of PTP activity. In vitro studies have shown that 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has no significant cytotoxicity at concentrations typically used for PTP assays. Furthermore, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide does not interfere with other cellular processes, ensuring the specificity of the assay.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes has several advantages for lab experiments. Firstly, these probes are highly selective and sensitive for the detection of PTP activity, allowing for the accurate quantification of PTP activity in biological samples. Secondly, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are easy to use and can be adapted to high-throughput screening assays, making them valuable tools for drug discovery. However, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes is limited to the detection of PTP activity and cannot be used for the detection of other enzymes or biomolecules.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes. Firstly, the development of more sensitive and selective probes for the detection of specific PTP isoforms could provide valuable insights into the role of these enzymes in disease states. Secondly, the application of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in vivo could provide a better understanding of the regulation of PTP activity in living organisms. Finally, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in drug discovery could lead to the development of novel therapeutics for the treatment of diseases associated with dysregulated PTP activity.
Conclusion:
In conclusion, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is a valuable tool for the study of PTP activity in scientific research. Its synthesis method is straightforward, and its use in fluorescent probes has significant advantages for lab experiments. The future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are promising and could lead to significant advancements in the understanding and treatment of diseases associated with dysregulated PTP activity.

Scientific Research Applications

2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is in the development of fluorescent probes for the detection of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in the regulation of cellular signaling pathways. The dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes have been shown to be highly selective and sensitive for the detection of PTP activity, making them valuable tools for the study of PTPs in both normal and disease states.

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-5-4-12-10(14)8-3-2-7(13(15)16)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBYANZCVJLDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367064
Record name 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5349-26-8
Record name 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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